molecular formula C13H8F3N3 B6239551 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2361635-11-0

1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6239551
CAS No.: 2361635-11-0
M. Wt: 263.2
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a phenyl group at position 1 and a trifluoromethyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of appropriate hydrazine derivatives with acetylenic ketones. One common method includes the reaction of phenylhydrazine with 3-(trifluoromethyl)-1-phenyl-2-propyn-1-one under acidic conditions to form the desired pyrazolo[3,4-b]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced pyrazolo[3,4-b]pyridines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the modulation of specific signaling pathways and inhibition of target enzymes, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrrole
  • 1-Phenyl-5-(trifluoromethyl)-1H-imidazole

Uniqueness: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .

Properties

CAS No.

2361635-11-0

Molecular Formula

C13H8F3N3

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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